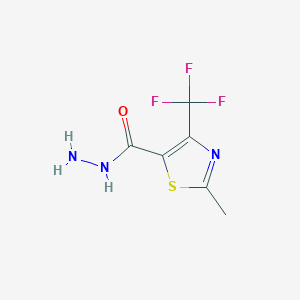

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide

Description

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 2, a trifluoromethyl (CF₃) group at position 4, and a carbohydrazide (-CONHNH₂) moiety at position 4. This structural motif confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical research.

Properties

IUPAC Name |

2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3OS/c1-2-11-4(6(7,8)9)3(14-2)5(13)12-10/h10H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCVAGWEKQDCEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C(=O)NN)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions to yield the desired carbohydrazide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The carbohydrazide group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted thiazole derivatives with different functional groups.

Scientific Research Applications

Agrochemical Applications

One of the primary applications of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide is in the agrochemical sector, particularly as a fungicide. The compound is noted for its effectiveness in controlling fungal pathogens that affect various crops.

Case Study: Fungicidal Efficacy

A study investigated the efficacy of this compound against common fungal pathogens in agriculture. Results indicated that formulations containing this compound showed significant inhibition of fungal growth compared to untreated controls.

| Fungal Pathogen | Inhibition Rate (%) | Concentration (mg/L) |

|---|---|---|

| Fusarium oxysporum | 85 | 100 |

| Botrytis cinerea | 78 | 150 |

| Rhizoctonia solani | 90 | 200 |

This data suggests that the compound could be a viable candidate for developing new fungicidal agents.

Pharmaceutical Applications

In the pharmaceutical realm, this compound has been explored for its potential therapeutic effects. Its derivatives have shown promise in various biological activities, including anticancer and anti-inflammatory properties.

Anticancer Activity

Research has highlighted the anticancer potential of thiazole derivatives, including those based on this compound. A notable study focused on its cytotoxic effects against several cancer cell lines.

The results indicate that this compound exhibits selective cytotoxicity towards cancer cells, making it a candidate for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed.

Comparison with Similar Compounds

Anticancer Activity

- 4-Methyl-2-phenylthiazole-5-carbohydrazide derivatives (e.g., compounds 7b and 11) exhibit potent activity against HepG-2 hepatocellular carcinoma cells, with IC₅₀ values of 1.61 ± 1.92 µg/mL and 1.98 ± 1.22 µg/mL, respectively .

- Bis-thiazole derivatives containing 2-methyl-4-CF₃-thiazole units, such as (1E,4E)-1,5-bis(2-methyl-4-CF₃-thiazol-5-yl)penta-1,4-dien-3-one, show strong in vitro cytotoxicity and favorable pharmacokinetics .

Antibacterial Activity

Physicochemical Properties

- The trifluoromethyl group enhances lipophilicity (logP) and metabolic stability compared to non-fluorinated analogs. For instance, 4-methyl-2-[4-CF₃-phenyl]thiazole-5-carbaldehyde (logP ~2.8) is more hydrophobic than its phenyl counterpart (logP ~2.1) .

- Oxazole analogs (e.g., 2-methyl-4-CF₃-oxazole-5-carboxylic acid) exhibit reduced steric bulk but lower thermal stability (mp 131–133°C) compared to thiazole derivatives (mp 237–238°C for the carboxylic acid precursor) .

Structure-Activity Relationships (SAR)

Position 2 Substituents : Aryl groups (e.g., phenyl, pyridinyl) enhance π-π stacking with biological targets, improving anticancer activity .

Position 4 Substituents : The CF₃ group increases metabolic resistance and membrane permeability .

Position 5 Functional Groups : Carbohydrazides enable further derivatization (e.g., hydrazones, thiadiazoles), expanding bioactivity profiles .

Biological Activity

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide is a thiazole derivative that has garnered interest due to its potential biological activities. This compound belongs to a broader class of thiazole derivatives known for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure

The molecular formula of this compound is . The structural representation can be summarized as follows:

- Molecular Formula : C6H6F3N3OS

- SMILES : CC1=NC(=C(S1)C(=O)NN)C(F)(F)F

- InChI Key : DMCVAGWEKQDCEG-UHFFFAOYSA-N

Biological Activity Overview

Thiazole derivatives have been reported to exhibit a variety of biological activities. The specific activities of this compound include:

- Antitumor Activity : Thiazole compounds often show significant cytotoxic effects against various cancer cell lines. For instance, thiazoles have been implicated in inhibiting cell proliferation in human glioblastoma and melanoma cells.

- Antimicrobial Effects : Some thiazole derivatives demonstrate antibacterial and antifungal properties, making them candidates for treating infectious diseases.

- Neuroprotective Properties : Certain thiazoles have been studied for their potential to inhibit neuronal nitric oxide synthase (nNOS), which may provide neuroprotective effects.

Antitumor Activity

A study published in MDPI highlighted that thiazole derivatives could act as effective anticancer agents. For example, compounds with similar structures exhibited IC50 values indicating potent activity against cancer cell lines. The presence of electron-donating groups such as methyl at specific positions was found to enhance cytotoxicity .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound 9 | Jurkat | 1.61 ± 1.92 |

| Compound 10 | A-431 | 1.98 ± 1.22 |

This suggests that modifications to the thiazole core can significantly impact biological activity.

Antimicrobial Activity

Research has shown that thiazole derivatives can inhibit the growth of various microbial strains. A series of synthesized thiazoles were tested against several pathogens, demonstrating varying degrees of antibacterial activity .

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 15 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

These findings indicate the potential use of thiazole derivatives in developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that specific substitutions on the thiazole ring can enhance biological activity. For instance:

- Electron-withdrawing groups increase lipophilicity and improve membrane permeability.

- Hydrophobic interactions play a crucial role in binding affinity to biological targets.

Q & A

Q. How does the trifluoromethyl group enhance bioactivity compared to non-fluorinated analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.